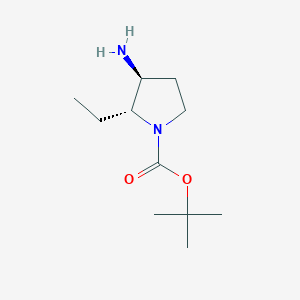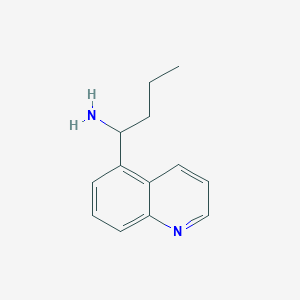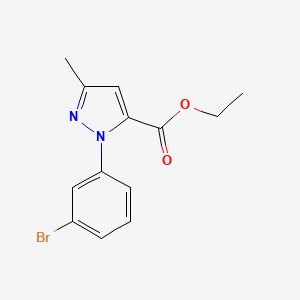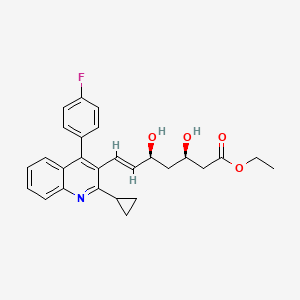![molecular formula C18H20N2O B2746433 6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1293110-78-7](/img/structure/B2746433.png)
6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one, also known as DMPT, is a synthetic compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the quinoline family. DMPT has been extensively studied due to its potential applications in various areas of research, including biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Peptide Design
Research on similar tetrahydroisoquinoline derivatives has demonstrated their utility in the synthesis of new amino acids aimed at controlling peptide conformation. Kazmierski, Urbańczyk-Lipkowska, and Hruby (1994) developed diastereoisomers of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4,-tetrahydroisoquinoline-3-carboxylic acid to aid in the topographical design of peptides, offering insights into peptide and protein design through molecular mechanics calculations (Kazmierski et al., 1994).
Anticancer and Cytotoxic Activities
Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, and Muccioli (2016) synthesized aminoisoquinoline-5,8-quinones bearing α-amino acids and evaluated their cytotoxic activity against cancer cell lines, revealing moderate to high activity. This work emphasizes the role of the amino acid fragment's structure and location in enhancing cytotoxic effects (Valderrama et al., 2016).
Pharmacological Evaluation
A study by Zára-Kaczián, György, Deák, Seregi, and Dóda (1986) on tetrahydroisoquinoline derivatives revealed the structural requirements for antidepressant action, highlighting the potential of these compounds in developing new antidepressants (Zára-Kaczián et al., 1986).
Antitumor Activities
Fang, Wu, Xiao, Tang, Li, Ye, Xiang, and Hu (2016) reported on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities, showcasing the potential for these compounds in cancer treatment (Fang et al., 2016).
Synthesis towards Natural Product Analogues
Shahane, Louafi, Moreau, Hurvois, Renaud, Weghe, and Roisnel (2008) described a synthetic approach towards naturally occurring 2-alkyl-tetrahydroquinolines, indicating the applicability of similar compounds in mimicking or studying natural products (Shahane et al., 2008).
Eigenschaften
IUPAC Name |
6-[(2,5-dimethylphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-3-4-13(2)15(9-12)11-19-16-6-7-17-14(10-16)5-8-18(21)20-17/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIDIMGKIFNTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)
![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)



![2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2746361.png)

![4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2746366.png)

![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)